Gyrophoric acid

Vue d'ensemble

Description

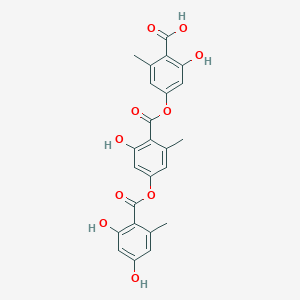

Gyrophoric acid (C₂₄H₂₀O₁₀) is a polyaromatic tridepside secondary metabolite predominantly isolated from lichens of the Umbilicaria and Parmelia genera . Structurally, it consists of three orsellinic acid units linked by ester bonds, with hydroxyl (-OH) and carboxyl (-COOH) functional groups contributing to its bioactivity . Its pharmacological profile includes anticancer, antioxidant, anti-aging, and neuroprotective properties, mediated through mechanisms such as topoisomerase I inhibition, collagen synthesis enhancement, and amyloid-beta fibril disaggregation .

Méthodes De Préparation

Extraction Methods for Gyrophoric Acid

Solvent Selection and Maceration Protocols

The extraction of GA begins with the selection of lichen material, typically air-dried thalli of Umbilicaria species. Solvent polarity plays a critical role in maximizing yield, with acetone emerging as the most effective solvent for GA extraction . In a standardized protocol, 20 g of dried lichen thalli are ground into a fine powder using a laboratory mill and subjected to maceration in 300 mL of acetone at room temperature (20–22°C) for five days . This prolonged maceration ensures complete dissolution of GA and related depsides. Methanol and ethanol are alternative solvents but exhibit lower efficiency due to differences in polarity and solubility profiles .

Comparative Solvent Efficiency

A study comparing acetone, methanol, and ethanol revealed stark differences in extraction outcomes. Acetone yielded the highest flavonoid content (116.303 ± 0.262 mg rutin equivalents/g), which correlates with its efficacy in extracting GA . Methanol and ethanol produced 102.667 ± 1.461 mg/g and 59.939 ± 0.694 mg/g, respectively . While flavonoids are distinct from GA, solvent performance trends align with GA recovery due to structural similarities between these phenolic compounds.

Table 1: Solvent Efficiency in Extracting Phenolic Compounds from Umbilicaria grisea

| Solvent | Total Flavonoids (mg RU/g) | Total Polyphenols (mg GAE/g) |

|---|---|---|

| Acetone | 116.303 ± 0.262 | 45.667 ± 0.694 |

| Methanol | 102.667 ± 1.461 | 40.303 ± 0.262 |

| Ethanol | 59.939 ± 0.694 | 35.939 ± 0.694 |

Isolation and Purification Techniques

Benzene Partitioning and Centrifugation

Following acetone extraction, GA isolation involves solvent partitioning to remove impurities. The crude acetone extract is evaporated under vacuum, and the residue is sequentially extracted with benzene . Centrifugation at 12,000 rpm separates the benzene phase, which contains GA, from polar contaminants . This step capitalizes on GA’s moderate solubility in non-polar solvents, enhancing purity before chromatographic refinement.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the gold standard for GA purification. Using a reverse-phase C18 column (25 cm × 4.6 mm, 10 µm particle size), a mobile phase of methanol-water-phosphoric acid (80:20:0.9 v/v/v) elutes GA at a flow rate of 1.0 mL/min . UV detection at 760 nm identifies GA fractions, which are then collected and evaporated . Preparative HPLC scales this process for industrial applications, achieving >95% purity.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC parameters are critical for GA identification and quantification. The method validated by Sovrlic and Vasiljevic (2024) employs a 30-minute isocratic elution, ensuring baseline separation of GA from umbilicaric and hiascic acids . Retention times and spectral data are cross-referenced with authenticated standards to confirm identity .

Table 2: HPLC Parameters for GA Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (25 cm × 4.6 mm, 10 µm) |

| Mobile Phase | Methanol-water-phosphoric acid (80:20:0.9) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 760 nm |

| Run Time | 30 minutes |

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide structural confirmation. GA’s molecular ion ([M-H]⁻) at m/z 469.2 corresponds to its molecular formula (C24H20O10) . ¹H-NMR spectra show characteristic signals for aromatic protons (δ 6.2–6.8 ppm) and ester linkages (δ 2.5–3.0 ppm) .

Yield Optimization Strategies

Temperature and pH Considerations

Room-temperature extraction prevents thermal degradation of GA. Adjusting pH to 5.0–6.0 stabilizes the depside structure, though Umbilicaria extracts naturally fall within this range due to endogenous buffers .

Analyse Des Réactions Chimiques

Types de réactions : L'acide gyrophorique subit diverses réactions chimiques, notamment :

Oxydation : L'acide gyrophorique peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : La réduction de l'acide gyrophorique peut conduire à la formation de dérivés de dépside réduits.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de dérivés esters ou éthers.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés en milieu basique ou acide.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés de dépside réduits.

Substitution : Dérivés esters ou éthers.

4. Applications de la recherche scientifique

L'acide gyrophorique a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés de dépside.

Industrie : Utilisé dans la production de colorants naturels et comme agent antimicrobien.

5. Mécanisme d'action

L'acide gyrophorique exerce ses effets par plusieurs mécanismes :

Inhibition de la topoisomérase : Il inhibe l'activité de la topoisomérase 1, ce qui conduit à des dommages à l'ADN et à l'activation de la voie de dommages à l'ADN p53/p21.

Induction de l'apoptose : Il favorise l'apoptose en activant la caspase-3 et en induisant le clivage de la PARP.

Activité antioxydante : Le composé piège les radicaux libres, réduisant ainsi le stress oxydatif.

Applications De Recherche Scientifique

Gyrophoric acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various depside derivatives.

Biology: Studied for its cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells.

Industry: Utilized in the production of natural dyes and as an antimicrobial agent.

Mécanisme D'action

Gyrophoric acid exerts its effects through several mechanisms:

Topoisomerase Inhibition: It inhibits topoisomerase 1 activity, leading to DNA damage and activation of the p53/p21 DNA damage pathway.

Apoptosis Induction: It promotes apoptosis by activating caspase-3 and inducing PARP cleavage.

Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Classification and Molecular Features

Gyrophoric acid belongs to the depsides class, characterized by ester-linked aromatic units. Key analogs and their structural distinctions include:

| Compound | Class | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Tridepside | C₂₄H₂₀O₁₀ | Three orsellinic acid units with ester bonds |

| Lecanoric acid | Didepside | C₁₆H₁₄O₇ | Two orsellinic acid units |

| Physodic acid | Depsidone | C₂₅H₂₈O₁₀ | Two aromatic units linked via lactone ring |

| Atranorin | Didepside | C₁₉H₁₈O₈ | Methylated orsellinic acid derivatives |

| Usnic acid | Dibenzofuran | C₁₈H₁₆O₇ | Dibenzofuran core with ketone groups |

Anticancer Effects

- This compound : Inhibits topoisomerase I, induces G1/S cell cycle arrest, and promotes apoptosis in cancer cells (e.g., HeLa, HCT116) at IC₅₀ values ranging from 10–30 µM .

- Lecanoric Acid: Exhibits moderate cytotoxicity (IC₅₀ ~50 µM) but lacks topoisomerase inhibition .

- Usnic Acid : More potent (IC₅₀ ~1–5 µM) via mitochondrial disruption and ROS generation .

- Atranorin: Weak anticancer activity (IC₅₀ >100 µM) but modulates oxidative stress .

Key Difference: this compound uniquely targets topoisomerase I, while usnic acid and atranorin act through divergent pathways .

Antioxidant Capacity

- This compound : Scavenges DPPH radicals (50–60% inhibition at 55 µM) and enhances SOD2 expression, mitigating UV-induced oxidative stress .

- 3-Hydroxyphysodic Acid: Superior superoxide scavenger (80% inhibition) due to catechol fragments stabilizing semiquinone radicals .

- Atranorin: Moderate antioxidant activity (40–50% inhibition) attributed to phenolic hydroxyl groups .

Key Difference: this compound’s tridepside structure provides balanced radical scavenging, while 3-hydroxyphysodic acid’s catechol moiety enhances efficacy .

Anti-Aging and Dermatological Effects

- This compound : At 10 µg/mL, reverses UVA-induced collagen degradation (61% recovery) and reduces MMP1 expression (33% decrease) in fibroblasts .

- Vulpinic Acid : Blocks UVB but lacks documented anti-aging effects .

- Physodic Acid: No reported anti-aging activity despite structural similarity .

Key Difference: this compound uniquely restores collagen synthesis and suppresses MMP1, positioning it as a lead anti-aging compound .

Neuroprotective Activity

- This compound: Disassembles Aβ42 fibrils (20 µM) more effectively than stictic/norstictic acids, reducing Alzheimer’s-associated neurotoxicity .

- Lecanoric Acid: Limited evidence of neuroprotection .

Key Difference: this compound’s tridepside structure may enhance interactions with amyloid-beta fibrils .

Antiviral and Enzyme Inhibitory Effects

- This compound : Binds SARS-CoV-2 Mpro (binding energy: −42.35 kcal/mol) but less stable than usnic acid in MD simulations .

- Usnic Acid : Stable Mpro inhibitor (binding energy: −50 kcal/mol) with broader antiviral applications .

Key Difference: Usnic acid’s dibenzofuran core enhances target affinity compared to this compound’s depside .

Activité Biologique

Gyrophoric acid (GA) is a secondary metabolite derived from various lichen species, particularly noted for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting GA's potential therapeutic applications, particularly in cancer treatment, neuroprotection, and its antioxidant properties.

Chemical Structure and Properties

This compound is characterized by its polyaromatic depside structure, which includes functional carboxyl and hydroxyl side-groups, allowing for selective interactions with enzymatic active sites. Its molecular formula is with a molecular weight of 468.4 g/mol. The compound exhibits low solubility in alkaline environments but remains stable across varying pH levels, making it a candidate for further pharmacological exploration .

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity : GA has demonstrated significant cytotoxic properties against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (LS174), and skin cancer (Fem-X). For instance, GA reduced cell viability in MCF-7 cells by 98% .

- Mechanism of Action : The compound inhibits topoisomerase I activity, leading to cell cycle arrest and apoptosis. This mechanism underlies its potential as an anticancer agent .

- IC50 Values : The IC50 values for GA against different cancer types are as follows:

Neuroprotective Effects

Recent studies have explored GA's neuroprotective properties:

- In Vivo Studies : An investigation into the effects of GA on stress-induced depressive-like states in rats revealed that GA administration increased neurogenesis and exhibited antioxidant effects by reducing reactive oxygen species (ROS) levels in leukocytes .

- Behavioral Impact : In behavioral tests, GA-treated rats showed increased exploratory behavior, suggesting potential anxiolytic effects .

Antioxidant Properties

This compound has been shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD2) in fibroblasts exposed to UV radiation. This suggests a protective role against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits topoisomerase I; induces apoptosis; effective against various cancer cell lines. |

| Neuroprotective | Stimulates neurogenesis; reduces oxidative stress; potential anxiolytic effects. |

| Antioxidant | Enhances antioxidant enzyme expression; protects cells from oxidative damage. |

| Antimicrobial | Exhibits antibacterial and antifungal properties; effective against specific pathogens. |

Case Studies and Research Findings

- Cytotoxic Evaluation in Breast Cancer : A study isolated this compound from Umbilicaria muhlenbergii and evaluated its cytotoxic effects on MCF-7 cells, demonstrating a significant reduction in cell viability .

- In Vivo Neurogenesis Study : Research on Wistar rats indicated that GA could promote neurogenesis under stress conditions, highlighting its potential for treating stress-related disorders .

- Antioxidant Mechanisms : Studies have shown that GA can modulate oxidative stress responses in fibroblasts, suggesting broader implications for skin health and aging .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying gyrophoric acid in lichen samples?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for identification and quantification. TLC is cost-effective for preliminary screening but may require corroboration with HPLC for precise quantification due to its higher resolution . Researchers should validate methods using reference standards and account for potential co-elution with structurally similar compounds like lecanoric acid.

Q. How do this compound and lecanoric acid coexist in lichen species, and what methodological considerations arise from their metabolic relationship?

this compound and lecanoric acid share a biosynthetic pathway, often co-occurring in species like Parmotrema borreri. Researchers must employ separation techniques (e.g., gradient elution in HPLC) to distinguish these compounds, as their overlapping retention times can skew quantification. Evidence suggests that lecanoric acid is a constant satellite in species containing this compound, though the reverse is not always true .

Q. What criteria should guide the selection of lichen specimens for studying this compound production?

Prioritize specimens from well-documented herbarium collections with verified taxonomic classifications. Field sampling should record ecological variables (e.g., substrate type, light exposure) that may influence secondary metabolite production. Cross-reference with databases like the Consortium of Lichen Herbaria to ensure representativeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound presence/absence across lichen populations?

Discrepancies may stem from environmental variability, methodological differences, or taxonomic misidentification. A robust approach includes:

- Re-analyzing historical specimens using modern techniques (e.g., LC-MS) to confirm earlier findings.

- Conducting controlled growth experiments to isolate environmental effects.

- Applying phylogenetic analysis to verify species delineation, as misclassification can lead to erroneous metabolic inferences .

Q. What experimental designs are optimal for investigating the ecological drivers of this compound biosynthesis?

Use factorial designs to test interactions between abiotic factors (e.g., UV exposure, pH) and biotic stressors (e.g., microbial interactions). Metabolomic profiling paired with transcriptomic data can elucidate pathway regulation. Longitudinal studies across seasonal gradients are critical to capture dynamic production patterns .

Q. How can statistical models improve the interpretation of this compound variability in large-scale biogeochemical studies?

Multivariate analysis (e.g., PCA or redundancy analysis) can disentangle covarying environmental factors. Mixed-effects models are recommended for nested data structures (e.g., samples within regions). Bootstrap resampling enhances reliability in datasets with high spatial heterogeneity .

Q. What protocols mitigate artifacts in this compound analysis during sample preparation?

Avoid prolonged exposure to heat or solvents during extraction, which may degrade compounds or induce esterification. Include negative controls (solvent-only extracts) to detect contamination. Validate stability under varying storage conditions (e.g., desiccation vs. freezing) .

Q. Methodological Resources

- Literature Review : Use systematic reviews following PRISMA guidelines to synthesize conflicting data. Platforms like Google Scholar and Web of Science enable citation tracking for historical context .

- Data Validation : Cross-check chromatographic results with nuclear magnetic resonance (NMR) for structural confirmation, especially in novel species .

Propriétés

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.